molecular formula C10H8ClNO6 B1349472 Dimethyl 2-chloro-5-nitroterephthalate CAS No. 32888-86-1

Dimethyl 2-chloro-5-nitroterephthalate

Cat. No.: B1349472
CAS No.: 32888-86-1
M. Wt: 273.62 g/mol
InChI Key: SOWILPWTOKVAII-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-5-nitroterephthalate is an organic compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloro-5-nitroterephthalate can be synthesized through a multi-step process involving the nitration and chlorination of terephthalic acid derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-5-nitroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-chloro-5-nitroterephthalate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-5-nitroterephthalate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups make it reactive towards nucleophiles and reducing agents, allowing it to participate in various biochemical and chemical processes. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-nitroterephthalate: Similar structure but lacks the chlorine atom.

    Dimethyl terephthalate: Lacks both the nitro and chlorine groups.

    Dimethyl 2-chloroterephthalate: Lacks the nitro group

Uniqueness

Dimethyl 2-chloro-5-nitroterephthalate is unique due to the presence of both nitro and chlorine groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

Dimethyl 2-chloro-5-nitroterephthalate is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of terephthalic acid characterized by the presence of chlorine and nitro groups, which significantly influence its biological activity. The molecular formula is C10H8ClN2O4C_{10}H_{8}ClN_{2}O_{4}, with a molecular weight of approximately 248.63 g/mol.

Absorption and Metabolism

The compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9751) indicating effective absorption in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : Also shows a high probability (0.9783) for crossing the blood-brain barrier, suggesting potential neuroactivity .

Enzyme Interaction

This compound interacts with various cytochrome P450 enzymes:

  • CYP450 1A2 : Acts as an inhibitor (0.9106).
  • CYP450 3A4 : Identified as a substrate (0.5355) but a non-inhibitor for other CYP450 enzymes .

Antiviral Properties

Research indicates that this compound may play a role in modulating immune responses:

  • It has been shown to negatively regulate the transcription of antiviral genes, particularly type I interferon genes, which are crucial for the innate immune response to viral infections .

Calcium Signaling Regulation

This compound is involved in regulating calcium signaling pathways by repressing the expression of the ITPR2 gene. This regulation is significant for cellular senescence and overall cellular health .

Study on Immune Modulation

A study published in PubMed explored the effects of this compound on immune modulation. The findings suggested that exposure to this compound led to alterations in immune cell signaling pathways, potentially affecting the body's response to infections and inflammation.

Study ReferenceFindings
PubMed:25417649Negative regulation of type I IFN genes
PubMed:30216632Repression of ITPR2 gene expression

Toxicological Considerations

This compound has been classified as Ames toxic based on results from the Ames test, indicating potential mutagenic properties . This necessitates careful evaluation when considering therapeutic applications.

Properties

IUPAC Name

dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWILPWTOKVAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362909
Record name Dimethyl 2-chloro-5-nitroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32888-86-1
Record name Dimethyl 2-chloro-5-nitroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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